5-Amino-3-bromo-1-(3-hydroxybutyl)-1,2-dihydropyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-bromo-1-(3-hydroxybutyl)-1,2-dihydropyridin-2-one is a complex organic compound that belongs to the class of pyridinones This compound is characterized by the presence of an amino group, a bromine atom, and a hydroxybutyl group attached to a dihydropyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-bromo-1-(3-hydroxybutyl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method includes the bromination of a suitable pyridinone precursor followed by the introduction of the amino and hydroxybutyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and automated systems to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-bromo-1-(3-hydroxybutyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted product.
Substitution: The amino and bromine groups can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxybutyl group can yield butanone or butanal, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-Amino-3-bromo-1-(3-hydroxybutyl)-1,2-dihydropyridin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Amino-3-bromo-1-(3-hydroxybutyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The amino and hydroxybutyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-3-bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one
- 5-Amino-3-chloro-1-(3-hydroxybutyl)-1,2-dihydropyridin-2-one
- 5-Amino-3-bromo-1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one
Uniqueness
5-Amino-3-bromo-1-(3-hydroxybutyl)-1,2-dihydropyridin-2-one is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both amino and hydroxybutyl groups allows for versatile chemical modifications, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H13BrN2O2 |
---|---|
Molecular Weight |
261.12 g/mol |
IUPAC Name |
5-amino-3-bromo-1-(3-hydroxybutyl)pyridin-2-one |
InChI |
InChI=1S/C9H13BrN2O2/c1-6(13)2-3-12-5-7(11)4-8(10)9(12)14/h4-6,13H,2-3,11H2,1H3 |
InChI Key |
YFGAUPWRSNZBCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN1C=C(C=C(C1=O)Br)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.